Cyanogen

Description

hydrogen cyanide is a colorless or pale-blue liquid (hydrocyanic acid); at higher temperatures, it is a colorless gas. Hydrogen cyanide is very volatile, producing potentially lethal concentrations at room temperature. The vapor is flammable and potentially explosive. Hydrogen cyanide has a faint, bitter almond odor and a bitter, burning taste. It is soluble in water and is often used as a 96% aqueous solution.

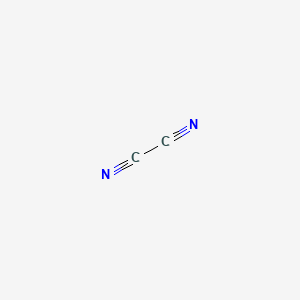

Oxalonitrile is a dinitrile that is ethane substituted by two cyano groups. It is a pseudohalogen and a dinitrile.

Structure

3D Structure

Propriétés

Numéro CAS |

460-19-5 |

|---|---|

Formule moléculaire |

C2N2 (CN)2 |

Poids moléculaire |

52.03 g/mol |

Nom IUPAC |

oxalonitrile |

InChI |

InChI=1S/C2N2/c3-1-2-4 |

Clé InChI |

JMANVNJQNLATNU-UHFFFAOYSA-N |

SMILES |

C(#N)C#N |

SMILES canonique |

C(#N)C#N |

Point d'ébullition |

-6.1 °F at 760 mm Hg (USCG, 1999) -21.1 °C -21.2 °C -6°F |

Color/Form |

Colorless gas; burns with purple tinged flame |

Densité |

0.954 at -5.8 °F (USCG, 1999) 0.9537 g/cu m at -21 °C Relative density (water = 1): 0.95 (-21 °C) 0.95 (Liquid at -6°F) 1.82(relative gas density) |

Point d'éclair |

Flammable gas NA (Gas) |

melting_point |

-18.2 °F (USCG, 1999) -27.9 °C -27.83 °C -18°F |

Autres numéros CAS |

460-19-5 |

Description physique |

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant. COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. Colorless gas with a pungent, almond-like odor. Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.] |

Pictogrammes |

Flammable; Acute Toxic; Environmental Hazard |

Solubilité |

1 % (NIOSH, 2016) Soluble in ethanol, ethyl ether Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times 450 CC IN 100 ML WATER @ 20 °C 2300 cc in 100 ml ethyl alcohol @ 20 °C 500 cc in 100 ml ethyl ether @ 20 °C 100 g of water dissolves 1 g of cyanogen at 18 °C In water, 1.51X10+5 mg/L at 25 °C (est) Solubility in water, ml/100ml at 20 °C: 450 1% |

Synonymes |

carbon nitride cyanogen ethanedinitrile |

Densité de vapeur |

1.8 (AIR= 1) Relative vapor density (air = 1): 1.8 1.82 |

Pression de vapeur |

5.1 atm at 70 °F (NIOSH, 2016) 4.30e+03 mmHg 4.30X10+3 mm Hg at 25 °C /extrapolated/ 5.1 atm at 70°F (70°F): 5.1 atm |

Origine du produit |

United States |

Foundational & Exploratory

The Enduring Blue Radical: A Technical Guide to the History and Discovery of Cyanogen Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen ((CN)₂), a colorless, highly toxic gas with a pungent, almond-like odor, holds a significant place in the history of chemistry. Its discovery not only introduced a new compound but also solidified the concept of a "compound radical," a group of atoms that behaves as a single unit in chemical reactions. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and fundamental properties of this compound gas, tailored for a scientific audience.

A Journey Through Time: The Discovery and History of this compound

The story of this compound begins with the investigation of "Prussian blue," a synthetic pigment. In 1782, the Swedish chemist Carl Wilhelm Scheele was the first to isolate what we now know as hydrogen cyanide (HCN) from this pigment.[1] He named it Blausäure (literally "blue acid") due to its origin.

However, it was the brilliant French chemist Joseph Louis Gay-Lussac who, in 1815, first synthesized and isolated this compound gas.[2][3][4] He achieved this by heating dry mercuric cyanide.[5][6][7] Gay-Lussac's meticulous investigation revealed its elemental composition to be carbon and nitrogen. He coined the name "cyanogène" from the Greek words kyanos (blue) and gennao (to create), referencing its connection to Prussian blue.[2] This discovery was a landmark in chemical science as it demonstrated that a group of atoms (CN) could act like an element, a concept that was pivotal in the development of organic chemistry.[5]

Physicochemical Properties of this compound

This compound is a linear molecule with the structure N≡C−C≡N. It is the simplest stable carbon nitride and is considered a pseudohalogen due to its chemical similarities to halogens like chlorine.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | (CN)₂ | [2] |

| Molar Mass | 52.036 g/mol | [2] |

| Appearance | Colorless gas | [2][8] |

| Odor | Pungent, almond-like | [8][9][10] |

| Boiling Point | -21.17 °C | [8] |

| Melting Point | -27.9 °C | [8] |

| Density (gas, air=1) | 1.8 | [8] |

| Solubility in Water | 1.1–1.3 g/100 mL | [8] |

| Flammability | Flammable, burns with a purple-tinged flame | [5][10] |

| Explosive Limits in Air | 6.6% - 32.0% | [8] |

Synthesis of this compound Gas: From Historical Methods to Industrial Production

Several methods have been developed for the synthesis of this compound gas, ranging from early laboratory preparations to large-scale industrial processes.

Laboratory Synthesis Methods

Two primary methods have been historically used for the laboratory-scale synthesis of this compound.

1. Thermal Decomposition of Mercuric Cyanide: This was the original method used by Gay-Lussac.[5][6] Heating dry mercuric(II) cyanide results in its decomposition into this compound gas and mercury.[9][11]

2. Reaction of Copper(II) Salts with Cyanides: This method involves the reaction of an aqueous solution of a copper(II) salt, such as copper(II) sulfate (B86663), with a cyanide salt, like potassium cyanide.[9] An unstable copper(II) cyanide is formed, which rapidly decomposes to copper(I) cyanide and this compound gas.[12] This method is reported to have a yield of approximately 80%.

Industrial Production

Industrially, this compound is primarily produced through the oxidation of hydrogen cyanide (HCN).[2][11] This process typically involves passing a mixture of hydrogen cyanide and an oxidizing agent, such as chlorine or nitrogen dioxide, over a catalyst at elevated temperatures.[2]

| Method | Reactants | General Conditions | Reported Yield/Efficiency | References |

| Thermal Decomposition | Mercuric(II) Cyanide (Hg(CN)₂) | Heating of the dry salt | Not specified | [9][11] |

| Redox Reaction | Copper(II) Sulfate (CuSO₄) + Potassium Cyanide (KCN) | Aqueous solution, mild heating | ~80% | [9][12] |

| Industrial Oxidation | Hydrogen Cyanide (HCN) + Chlorine (Cl₂) | Vapor phase, elevated temperatures (e.g., 700 °C), often with a catalyst | Quantitative | [7] |

| Industrial Oxidation | Hydrogen Cyanide (HCN) + Nitrogen Dioxide (NO₂) | Over a copper salt catalyst | Not specified | [2] |

Experimental Protocols

Detailed Methodology for Laboratory Synthesis from Copper(II) Sulfate and Potassium Cyanide

This protocol is based on the reaction of copper(II) sulfate with potassium cyanide to generate this compound gas for immediate use in a subsequent reaction.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Potassium cyanide (KCN)

-

Deionized water

-

Three-necked round-bottom flask

-

Stir bar

-

Dropping funnel

-

Gas outlet tube

-

Heating mantle

-

Inert gas supply (e.g., Argon)

-

Scrubber containing a solution of sodium hypochlorite (B82951) (bleach) to neutralize unreacted this compound.

Procedure:

-

Setup: Assemble a three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet tube connected to the reaction vessel where the this compound gas will be used. The outlet of this second vessel should be connected to a scrubber. The entire apparatus must be placed in a well-ventilated fume hood.

-

Reactant Preparation: Prepare a solution of copper(II) sulfate in water (e.g., 2 M) and a separate, more concentrated solution of potassium cyanide in water (e.g., 4 M).

-

Reaction: a. Charge the three-necked flask with the copper(II) sulfate solution and heat it gently. b. Slowly add the potassium cyanide solution to the stirred copper(II) sulfate solution via the dropping funnel. The reverse addition (adding copper sulfate to cyanide) can also be effective. c. this compound gas will be generated upon mixing. The flow of the gas can be controlled by the rate of addition of the cyanide solution. An inert gas can be used to carry the this compound gas to the next reaction vessel.

-

Quenching: Any unreacted this compound gas must be passed through the scrubber containing sodium hypochlorite solution to be safely neutralized.

General Protocol for Thermal Decomposition of Mercuric Cyanide

WARNING: This procedure involves heating a highly toxic mercury compound and generates extremely toxic this compound gas and mercury vapor. It must be performed only by trained professionals in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Dry mercuric(II) cyanide (Hg(CN)₂)

-

Quartz tube or a robust heat-resistant glass apparatus

-

Tube furnace

-

Inert gas supply (e.g., Argon)

-

Cold trap (e.g., cooled with dry ice/acetone) to collect this compound

-

Scrubber system for any un-condensed this compound.

Procedure:

-

Setup: Place a known quantity of dry mercuric(II) cyanide in a quartz tube positioned within a tube furnace. The apparatus should be assembled to allow for a slow flow of an inert gas over the solid. The outlet of the tube should be connected to a cold trap followed by a scrubber.

-

Decomposition: a. Begin a slow and steady flow of the inert gas through the system. b. Gradually heat the furnace to the decomposition temperature of mercuric cyanide (around 320 °C).[9] c. this compound gas will evolve and can be collected by condensation in the cold trap. Droplets of metallic mercury will also be observed in the cooler parts of the apparatus.

-

Collection and Neutralization: The condensed this compound can be carefully collected or used directly. The entire apparatus must be allowed to cool completely under the inert gas flow before disassembly. All residues and equipment must be decontaminated according to safety protocols for mercury and cyanide waste.

Toxicity and Mechanism of Action

This compound gas is highly toxic and poses a significant health hazard through inhalation, absorption through the skin, or ingestion.[2][8] Its toxicity is primarily due to its in-vivo reduction to cyanide ions (CN⁻).[13]

Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[13][14][15] This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP.[14][15] The body's tissues are thus unable to use oxygen, leading to histotoxic hypoxia, metabolic acidosis, and rapid cell death.[13][14]

| Toxin | Mechanism of Action | Effect on Cellular Respiration |

| This compound ((CN)₂) / Cyanide (CN⁻) | Binds to the Fe³⁺ in the heme a₃ of Cytochrome c Oxidase (Complex IV) | Inhibition of the electron transport chain, blocking oxygen utilization and ATP production. |

Visualizations

Caption: Experimental workflow for the laboratory synthesis and utilization of this compound gas.

Caption: Signaling pathway of cyanide toxicity via inhibition of cytochrome c oxidase.

Conclusion

From its pivotal role in the conceptualization of chemical radicals to its modern, albeit limited, applications, this compound gas remains a compound of significant scientific interest. Its history is intertwined with the very foundations of modern chemistry. A thorough understanding of its synthesis, properties, and mechanism of action is crucial for researchers working in fields where cyanides and related compounds are encountered, from synthetic chemistry to toxicology and drug development. The detailed protocols and data presented herein provide a comprehensive resource for the safe and informed handling and study of this historically important and potently reactive molecule.

References

- 1. US3607009A - Process for the preparation of copper cyanide - Google Patents [patents.google.com]

- 2. Rediscovering this compound Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2009002482A1 - Process of catalytic ammoxidation for hydrogen cyanide production - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 9. Mercury(II) cyanide - Wikipedia [en.wikipedia.org]

- 10. Mercuric cyanide | Hg(CN)2 | CID 11591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Copper(I) cyanide - Wikipedia [en.wikipedia.org]

- 13. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]

- 14. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

chemical and physical properties of cyanogen (C2N2)

An In-depth Technical Guide to the Chemical and Physical Properties of Cyanogen (C₂N₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological effects of this compound (C₂N₂). All quantitative data is summarized in tabular format for clarity and ease of comparison. Methodologies and key reaction pathways are illustrated using diagrams generated with Graphviz, adhering to specified formatting rules.

General and Physical Properties

This compound is a colorless, highly toxic, and flammable gas with a pungent, almond-like odor.[1] Its chemical formula is (CN)₂, and it is structurally represented as N≡C−C≡N, making it the simplest stable carbon nitride.[2] The molecule is linear and is considered a pseudohalogen due to its chemical similarities to diatomic halogens like Cl₂.[2] It is typically shipped as a liquefied compressed gas.[1]

Physical and Thermochemical Data

The key physical and thermochemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Identification | ||

| IUPAC Name | Oxalonitrile, Ethanedinitrile | [2] |

| CAS Number | 460-19-5 | [3] |

| Molecular Formula | C₂N₂ | [4] |

| Molecular Weight | 52.036 g·mol⁻¹ | [2] |

| Physical Properties | ||

| Appearance | Colorless gas | [1] |

| Odor | Pungent, almond-like | [1] |

| Melting Point | -27.9 °C (-18.2 °F; 245.2 K) | [5] |

| Boiling Point | -21.17 °C (-6.1 °F; 252.0 K) | [4] |

| Density (liquid) | 0.954 g/mL at -21 °C | [1] |

| Relative Gas Density | 1.8 (Air = 1) | [5] |

| Vapor Pressure | 5.1 atm (3876 mm Hg) at 21.1 °C (70 °F) | [6] |

| Solubility | ||

| In Water | 450 mL/100 mL at 20 °C | [5] |

| In Ethanol | Soluble (2300 cc in 100 ml at 20 °C) | [1] |

| In Diethyl Ether | Soluble (5.0 times its own volume at 20 °C) | [1] |

| Safety and Hazard Data | ||

| Flash Point | Flammable Gas | [5] |

| Lower Explosive Limit (LEL) | 6.6% in air | [6] |

| Upper Explosive Limit (UEL) | 42.6% - 43% in air | [5][6] |

| Thermochemical Data | ||

| Std. Molar Entropy (S⦵₂₉₈) | 241.57 J/(K·mol) | [2] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | 309.07 kJ/mol | [2] |

| Std. Enthalpy of Combustion (ΔcH⦵₂₉₈) | -1094.2 to -1097.8 kJ/mol | [2] |

| Ionization Potential | 13.57 eV | [6] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of its pseudohalogen nature. It is an endothermic compound that can undergo polymerization or decomposition under heat.

Hydrolysis

In aqueous solutions, this compound slowly hydrolyzes. The reaction proceeds through oxamide (B166460) as an intermediate, ultimately yielding oxalic acid and ammonia.[1]

Combustion

This compound burns in air with a characteristic purple-tinged flame, producing carbon dioxide and nitrogen gas.[1][7] When burned in pure oxygen, it produces the second-hottest known natural flame, with temperatures exceeding 4525 °C (8177 °F).[2] This high combustion temperature is a result of the absence of low-energy bonds (like C-H) in the molecule and the formation of highly stable products (CO₂ and N₂).

Polymerization

When heated to temperatures above 300-500 °C, this compound polymerizes into a black, insoluble solid known as parathis compound, with the empirical formula (CN)ₓ.[2][8] This thermal polymerization can be reversed by heating parathis compound to approximately 800 °C.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comprehensive Guide to this compound (C₂N₂): Usage, Safety Measures, and Potential Hazards [cloudsds.com]

- 3. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 7. ysi.com [ysi.com]

- 8. US3057808A - Carbon-nitrogen polymers and preparation thereof - Google Patents [patents.google.com]

synthesis of cyanogen from mercuric cyanide decomposition

An In-depth Technical Guide on the Synthesis of Cyanogen via Mercuric Cyanide Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound gas through the thermal decomposition of mercuric cyanide. The document details the chemical principles, experimental protocols, and safety considerations for this laboratory-scale preparation.

Introduction

This compound, (CN)₂, is a colorless, highly toxic gas with a pungent, almond-like odor.[1][2][3] As the simplest stable carbon nitride, its linear N≡C−C≡N structure classifies it as a pseudohalogen.[1] Historically, the thermal decomposition of dry mercuric cyanide, Hg(CN)₂, has been a notable laboratory method for producing this compound.[1][4] This process, first explored by Joseph Louis Gay-Lussac in 1815, involves heating mercuric cyanide to its decomposition temperature, yielding this compound gas and elemental mercury or mercury-containing byproducts.[1][4]

The primary reaction is: Hg(CN)₂ (s) → (CN)₂ (g) + Hg (l)[4]

While effective for small-scale synthesis, this method is considered inferior to other routes for larger-scale production due to the high toxicity of the reactant and products.[4]

Physicochemical Properties

A thorough understanding of the properties of the reactant and products is critical for safe handling and successful synthesis.

Table 1: Physicochemical Properties of Mercuric Cyanide and this compound

| Property | Mercuric Cyanide (Hg(CN)₂) | This compound ((CN)₂) |

| Molar Mass | 252.63 g/mol [4][5] | 52.036 g/mol [1] |

| Appearance | Odorless, white crystalline solid or powder.[4][5][6][7] | Colorless gas.[1][2][3] |

| Density | 3.996 g/cm³[4][6][7] | 2.32 g/L (gas at 0 °C, 1 atm)[2] |

| Melting Point | Decomposes at approximately 320 °C.[4][5] | -27.9 °C[2][3] |

| Boiling Point | N/A (Decomposes) | -21.2 °C[2][3] |

| Solubility | Highly soluble in water (9.3 g/100 mL at 14 °C) and methanol.[4][7] | Soluble in water, ethanol, and diethyl ether.[2][3][8] |

| Odor | Odorless.[5][6][7] | Pungent, almond-like.[1][2][3] |

Reaction Mechanism and Conditions

The thermal decomposition of mercuric cyanide proceeds when the solid is heated, yielding gaseous this compound.[9] The reaction is typically conducted under vacuum or in a stream of inert gas to facilitate the removal and collection of the this compound product.

Studies of the vapor-phase decomposition between 300-400°C suggest two competing mechanisms: a direct molecular reaction yielding this compound and a radical mechanism involving the formation of HgCN radicals.[10]

Key Reaction Parameters:

-

Temperature: Mercuric cyanide begins to decompose around 320 °C.[4][5] Experimental procedures often cite temperatures up to 400 °C to ensure complete reaction.[11]

-

Pressure: The synthesis is often performed under vacuum to aid in the collection of the gaseous product.[11]

-

Byproducts: A significant byproduct is parathis compound, a polymer of this compound, which can form on the walls of the reaction vessel, particularly at temperatures between 300 and 500 °C.[1] At higher temperatures (around 800 °C), parathis compound can convert back to this compound.[1]

Table 2: Summary of Reaction Conditions

| Parameter | Value/Condition | Rationale/Notes |

| Reactant | Dry Mercuric Cyanide, Hg(CN)₂ | Moisture can lead to the formation of hydrogen cyanide. |

| Decomposition Temp. | 320 °C - 400 °C[4][5][11] | Ensures decomposition to this compound. Higher end of the range promotes a faster reaction. |

| Pressure | Vacuum | Facilitates the removal and collection of gaseous this compound. |

| Primary Product | This compound, (CN)₂ | A colorless, toxic gas. |

| Key Byproducts | Mercury (Hg), Parathis compound ((CN)x)[1][4] | Mercury will condense in cooler parts of the apparatus. Parathis compound is a solid polymer. |

Experimental Protocol

Disclaimer: This procedure is intended for trained professionals in a controlled laboratory setting. Mercuric cyanide and this compound are extremely toxic. A thorough risk assessment must be conducted before proceeding.

Materials and Equipment

-

Chemicals:

-

Mercuric Cyanide (Hg(CN)₂), analytical grade, dried.

-

-

Apparatus:

-

High-temperature tube furnace.

-

Quartz or borosilicate glass reaction tube.

-

Two-necked round-bottom flask.

-

Cold trap (Dewar condenser with dry ice/acetone or liquid nitrogen).

-

Vacuum pump with a pressure gauge.

-

Schlenk line for inert gas handling (optional).

-

Appropriate glassware and tubing for connections.

-

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash goggles and a face shield.

-

Laboratory coat.

-

Full-face respirator with cartridges rated for mercury vapor and acid gases (cyanide).[12]

-

Procedure

-

Preparation: Ensure the mercuric cyanide is thoroughly dry, as moisture can lead to the formation of hydrogen cyanide upon heating.[6] This can be achieved by drying in a vacuum oven at a temperature well below decomposition (e.g., 60-80 °C).

-

Apparatus Setup:

-

Assemble the apparatus within a certified fume hood.

-

Place a known quantity of dried mercuric cyanide into the center of the reaction tube.

-

Position the reaction tube within the tube furnace.

-

Connect one end of the reaction tube to a collection flask, which is subsequently connected to the cold trap.

-

Connect the outlet of the cold trap to the vacuum pump. Ensure all joints are properly sealed.

-

-

Execution:

-

Cool the cold trap using a dry ice/acetone slurry (-78 °C) or liquid nitrogen (-196 °C). This compound will condense as a solid at these temperatures (Boiling Point: -21.2 °C).[2]

-

Evacuate the system using the vacuum pump.

-

Slowly heat the tube furnace to 400 °C.[11]

-

Maintain this temperature until the decomposition is complete, as evidenced by the cessation of gas evolution and the disappearance of the white mercuric cyanide solid.

-

Elemental mercury will condense in the cooler part of the reaction tube downstream from the furnace, while the this compound gas will pass through and solidify in the cold trap.

-

-

Shutdown and Product Isolation:

-

Turn off the furnace and allow the system to cool to room temperature under vacuum.

-

Carefully vent the system, preferably with an inert gas like nitrogen or argon.

-

The solidified this compound can be isolated by removing the cold trap while keeping it cold. The product can then be transferred to a pre-weighed, cooled storage vessel.

-

-

Decontamination and Waste Disposal:

-

All glassware must be carefully decontaminated to remove residual mercury and cyanide compounds. This typically involves treatment with a solution of calcium or sodium polysulfide or sodium thiosulfate (B1220275) to convert toxic mercury and cyanide into less toxic sulfides and thiocyanates.

-

All waste, including residual reactants and decontamination solutions, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

-

Visualizations

Reaction Pathway

The following diagram illustrates the thermal decomposition of mercuric cyanide.

Caption: Thermal decomposition of mercuric cyanide.

Experimental Workflow

This diagram outlines the sequential steps for the synthesis of this compound.

Caption: Workflow for this compound synthesis.

Safety and Toxicology

Extreme caution is paramount when performing this synthesis.

-

Mercuric Cyanide: Highly toxic by ingestion, inhalation, and skin absorption.[6] It is a combined mercury and cyanide poison.

-

This compound Gas: Extremely toxic and flammable. Inhalation can lead to headache, dizziness, nausea, convulsions, and death depending on exposure.[1] The gas is metabolized in the body to cyanide, which inhibits cellular respiration.[2]

-

Mercury Vapor: Highly toxic and can be inhaled. Chronic exposure can cause severe neurological damage.

-

Hydrogen Cyanide: A highly toxic gas that can be formed if mercuric cyanide comes into contact with acids or water at elevated temperatures.[6][13]

All operations must be conducted in a well-ventilated fume hood. Emergency procedures, including access to a cyanide antidote kit and personnel trained in its administration, should be in place.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C2N2 | CID 9999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury(II) cyanide - Wikipedia [en.wikipedia.org]

- 5. Mercuric cyanide | Hg(CN)2 | CID 11591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MERCURIC CYANIDE CAS#: 592-04-1 [m.chemicalbook.com]

- 7. Cas 592-04-1,MERCURIC CYANIDE | lookchem [lookchem.com]

- 8. scent.vn [scent.vn]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. MERCURIC CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermodynamic Properties of Gaseous Cyanogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous cyanogen (C₂N₂). The document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used for their determination, and visualizes the relationships between these methods. This information is crucial for professionals in research, science, and drug development who require accurate thermodynamic data for modeling chemical processes, understanding reaction equilibria, and assessing the energy landscapes of this compound-containing systems.

Core Thermodynamic Properties

Gaseous this compound is a linear molecule with a high positive enthalpy of formation, indicating its thermodynamic instability relative to its constituent elements. Its thermodynamic properties have been determined through a combination of calorimetric experiments and statistical mechanics calculations based on spectroscopic data.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of gaseous this compound at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Thermodynamic Properties of Gaseous this compound at 298.15 K

| Property | Symbol | Value | Units |

| Enthalpy of Formation | ΔfH° | 309.10 ± 0.80 | kJ mol⁻¹ |

| Standard Molar Entropy | S° | 242.20 | J K⁻¹ mol⁻¹ |

| Heat Capacity (const. pressure) | Cₚ° | 57.08 | J K⁻¹ mol⁻¹ |

Table 2: Shomate Equation Parameters for Heat Capacity of Gaseous this compound

The heat capacity (Cₚ) at a given temperature (T in Kelvin) can be calculated using the Shomate equation: Cₚ(T) = A + Bt + Ct² + D*t³ + E/t² where t = T / 1000.

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1300 | 51.69290 | 36.79351 | -12.46154 | 0.701803 | -0.428743 |

| 1300 - 6000 | 83.01014 | 2.209166 | -0.419735 | 0.027676 | -9.308648 |

Data sourced from the NIST WebBook and the Computational Chemistry Comparison and Benchmark Database (CCCBDB).[1]

Experimental and Computational Methodologies

The accurate determination of the thermodynamic properties of gaseous this compound relies on a combination of experimental techniques and theoretical calculations.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of this compound was determined by measuring its heat of combustion in a flame at constant pressure.[1]

Experimental Protocol:

-

Purification of this compound: The this compound gas is purified to remove any impurities, such as hydrogen cyanide, water, and carbon dioxide, which could affect the heat of combustion measurement.

-

Calorimeter Setup: A constant-pressure flame calorimeter is used. The setup consists of a reaction vessel where a stable flame of this compound burning in oxygen is maintained. The heat evolved from the combustion is absorbed by a surrounding water jacket, and the temperature change of the water is precisely measured.

-

Combustion Reaction: A controlled flow of purified this compound gas and a sufficient supply of oxygen are introduced into the reaction vessel and ignited. The combustion reaction is: C₂N₂(g) + 2O₂(g) → 2CO₂(g) + N₂(g)

-

Product Analysis: The effluent gas from the combustion is passed through a series of absorption tubes to determine the amounts of carbon dioxide and any unburned this compound or byproducts like carbon monoxide. This analysis is crucial for calculating the extent of the reaction.

-

Data Analysis: The measured temperature rise of the calorimeter, along with its predetermined electrical energy equivalent, is used to calculate the total heat evolved. Corrections are made for the heat of sparking and any incomplete combustion to determine the standard enthalpy of combustion. The standard enthalpy of formation is then calculated using Hess's law, utilizing the known standard enthalpies of formation of the combustion products (CO₂).

Heat Capacity: Adiabatic Expansion Method

The heat capacity of gaseous this compound was experimentally determined using the adiabatic expansion method, famously developed by Lummer and Pringsheim.

Experimental Protocol:

-

Apparatus: The core of the apparatus is a large, well-insulated vessel (carboy) equipped with a sensitive manometer to measure pressure changes. The vessel is connected to a gas inlet and a quick-acting valve.

-

Gas Introduction: The vessel is first evacuated and then filled with purified this compound gas to a pressure slightly above atmospheric pressure. The system is allowed to reach thermal equilibrium with the surroundings, and the initial pressure (P₁) and temperature (T₁) are recorded.

-

Adiabatic Expansion: The quick-acting valve is momentarily opened and then closed. This allows the gas to expand rapidly and adiabatically against the external atmospheric pressure. The pressure inside the vessel drops to the external pressure (P₂), and the gas cools due to the work done during expansion.

-

Isochoric Heating: The vessel is then allowed to stand while the gas inside warms back up to the initial temperature (T₁). As the gas warms at a constant volume, its pressure increases to a final stable value (P₃), which is recorded.

-

Calculation of Heat Capacity Ratio (γ): The ratio of the heat capacities at constant pressure and constant volume (γ = Cₚ/Cᵥ) is calculated from the measured pressures using the following relation derived from the principles of adiabatic expansion: γ = (log P₁ - log P₂) / (log P₁ - log P₃)

-

Calculation of Cₚ and Cᵥ: From the calculated γ and the ideal gas law, the molar heat capacities at constant pressure (Cₚ) and constant volume (Cᵥ) can be determined.

Entropy: Statistical Mechanics from Spectroscopic Data

The standard molar entropy of gaseous this compound is most accurately determined using the principles of statistical mechanics, which relate macroscopic thermodynamic properties to the microscopic energy levels of the molecule. These energy levels are determined from spectroscopic measurements.

Methodology:

-

Spectroscopic Data Acquisition: The vibrational frequencies and rotational constants of the this compound molecule are determined from infrared (IR) and Raman spectroscopy. For this compound (C₂N₂), a linear molecule, the key spectroscopic parameters are its fundamental vibrational frequencies and the rotational constant.

-

Partition Function Calculation: The total molecular partition function (q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions: q = q_trans * q_rot * q_vib * q_elec

-

Entropy Calculation: The standard molar entropy (S°) is then calculated from the total partition function using the following statistical mechanical formula: S° = R * (ln(q/N_A) + T(∂lnq/∂T)ᵥ + 1) where R is the ideal gas constant, N_A is Avogadro's number, and T is the temperature. The contributions from translation, rotation, and vibration are calculated separately and summed to obtain the total entropy.

Visualization of Methodologies

The following diagrams illustrate the workflow and relationships between the different methods used to determine the thermodynamic properties of gaseous this compound.

Caption: Workflow for determining thermodynamic properties of this compound.

The diagram above illustrates the distinct experimental and computational pathways for determining the primary thermodynamic properties of gaseous this compound. Calorimetric methods directly yield enthalpy and heat capacity, while spectroscopic data provide the necessary molecular parameters for statistical mechanics calculations of entropy and, as a cross-validation, heat capacity.

References

cyanogen radical (•CN) formation in interstellar medium

An In-depth Technical Guide on the Formation of the Cyanogen Radical (•CN) in the Interstellar Medium

Introduction

The this compound radical (•CN) is a diatomic radical that holds a significant place in the field of astrochemistry. It was one of the very first molecular species to be detected in the interstellar medium (ISM) in 1938, a discovery that was pivotal for the development of this area of study.[1] The •CN radical is observed in a variety of interstellar environments, including both diffuse and dense molecular clouds, and its chemistry is intricately linked to the formation and destruction of other nitrogen-bearing species like hydrogen cyanide (HCN) and hydrogen isocyanide (HNC).[1] Understanding the formation pathways of •CN is crucial for chemical models that aim to describe the molecular evolution of the ISM and the origins of prebiotic molecules, as the -CN group is a key component in the synthesis of more complex organic compounds.[2]

This technical guide provides a comprehensive overview of the core formation mechanisms of the •CN radical in the interstellar medium, tailored for researchers and scientists. It details the primary gas-phase reactions in different cloud types, summarizes key quantitative data, describes the experimental protocols used to investigate these processes, and provides visualizations of the dominant chemical pathways.

Core Formation Pathways of •CN

The formation of the this compound radical in the interstellar medium is highly dependent on the physical conditions of the environment, such as density, temperature, and the strength of the interstellar radiation field. The dominant pathways differ significantly between diffuse clouds and colder, denser regions.

Formation in Diffuse Interstellar Clouds

In the low-density environment of diffuse clouds, the formation of •CN is primarily governed by gas-phase reactions. Two key pathways have been identified:

-

Dissociative Recombination: A major formation route involves the dissociative recombination of the protonated hydrogen cyanide ion (HCN⁺).[1]

-

HCN⁺ + e⁻ → •CN + H•

-

-

Neutral-Neutral Reactions: Unlike many other small molecules in diffuse clouds whose chemistry is dominated by ion-molecule reactions, neutral-neutral reactions are critical for the formation of •CN.[3] The reaction between the dicarbon molecule (C₂) and atomic nitrogen (N) is considered a primary production channel.[4][5] This was the first instance where a neutral-neutral reaction was required to explain the observed abundance of a molecule in diffuse clouds.[4][5]

-

C₂ + N → •CN + C

-

Formation in Dense Molecular Clouds and PDRs

In dense clouds and photon-dominated regions (PDRs), where the density is higher and UV radiation plays a more significant role, the formation of •CN is often linked to the destruction of more complex, stable molecules.

-

Photodissociation: The photodissociation of hydrogen cyanide (HCN) by ultraviolet photons is a principal formation mechanism in these regions.[1][6]

-

HCN + hν → •CN + H•

-

-

Cosmic Ray Dissociation: Deeper within dense clouds where UV photons cannot penetrate, cosmic rays can induce the dissociation of HCN to form •CN.[6]

-

HCN + cr → •CN + H•

-

Role in Complex Molecule Formation

The •CN radical is highly reactive and serves as a crucial intermediate in the synthesis of more complex nitriles. It readily reacts with unsaturated hydrocarbons in barrierless, gas-phase reactions, contributing to the growth of carbon-chain molecules.[7][8]

-

Reaction with Ethene (C₂H₄): This reaction is a known formation route for cyanoethene (C₂H₃CN) and proceeds rapidly even at the very low temperatures of interstellar clouds.[9]

-

•CN + C₂H₄ → C₂H₃CN + H•

-

-

Reaction with Acetylene (C₂H₂): Reactions with polyacetylenes are exothermic and have no energy barriers, leading to the formation of cyanopolyynes (HC₂ₙ₊₁N).[7]

Formation on Interstellar Ices

In addition to gas-phase reactions, processes on the surfaces of interstellar ice grains are being explored. Radical-radical coupling reactions on water or carbon monoxide ices could be a viable pathway for forming molecules containing the cyano group.

-

Radical-Radical Coupling: The reaction between •CN and methyl (•CH₃) radicals on water ice surfaces has been shown through density functional theory to efficiently form methyl cyanide (CH₃CN) and its isomer, methyl isocyanide (CH₃NC).[2]

-

•CN + •CH₃ → CH₃CN

-

•CN + •CH₃ → CH₃NC

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and observation of the •CN radical in the interstellar medium.

Table 1: Key Formation and Related Reactions of •CN

| Reaction | Environment / Context | Type | Significance |

| HCN⁺ + e⁻ → •CN + H• | Diffuse Clouds | Dissociative Recombination | A primary formation route in diffuse clouds.[1] |

| C₂ + N → •CN + C | Diffuse Clouds | Neutral-Neutral | A key formation route, highlighting the importance of neutral chemistry.[4][5] |

| HCN + hν → •CN + H• | Dense Clouds / PDRs | Photodissociation | A dominant formation pathway where UV radiation is present.[1][6] |

| •CN + C₂H₄ → C₂H₃CN + H• | Cold Molecular Clouds | Neutral-Neutral | A rapid, barrierless reaction forming more complex nitriles.[9] |

| •CN + •CH₃ → CH₃CN / CH₃NC | Interstellar Ice Surfaces | Radical-Radical Coupling | A potential surface chemistry route to larger organic molecules.[2] |

Table 2: Observational and Experimental Data for •CN

| Parameter | Value / Range | Context |

| Abundance in TMC-1 | 7.4 × 10⁻¹⁰ to 2.9 × 10⁻⁸ (relative to H₂) | A well-studied cold molecular cloud.[9][10] |

| Rate Coefficient (•CN + C₂H₄) | ~10⁻¹⁰ cm³ mol⁻¹ s⁻¹ | At the low temperatures typical of interstellar clouds.[9] |

| Collision Energy (CMB Experiment) | 44.6 kJ mol⁻¹ | For the reaction •CN + C₂H₃CN.[9][10] |

| Vibrational Temperature (in radical beam) | ~6500 K | For •CN radicals generated in a crossed molecular beam experiment.[9][10] |

| Ionization Potential | 13.956(7) eV | Measured directly using synchrotron radiation.[11] |

Experimental and Observational Protocols

The study of •CN formation relies on a combination of observational astronomy and sophisticated laboratory experiments that simulate interstellar conditions.

Observational Methodologies

-

Rotational and Vibrational Spectroscopy: The •CN radical was first identified through its ultraviolet absorption lines using a coudé spectrograph.[1] Modern observations utilize radio telescopes, such as the IRAM 30m telescope, to detect the rotational transitions of •CN and related molecules in interstellar clouds.[12] These observations provide crucial data on the abundance, distribution, and excitation temperature of the radical.

Experimental Methodologies

-

Crossed Molecular Beam (CMB) Experiments: This technique is used to study the dynamics of bimolecular reactions under single-collision conditions. Two well-collimated beams of reactants—one containing •CN radicals and the other a target molecule—are crossed in a vacuum chamber. The resulting products are then detected, often using a mass spectrometer, to determine the reaction mechanism and product branching ratios.[9][10] For example, the reaction between •CN and cyanoethene (C₂H₃CN) was investigated using a CMB setup to understand the formation of dinitriles.[9][10]

-

CRESU (Cinetique de Reaction en Ecoulement Supersonique Uniforme): The CRESU technique is designed to measure reaction rate coefficients at the extremely low temperatures relevant to the ISM (down to ~10-20 K). A uniform supersonic flow of a buffer gas is used to cool the reactant species to the desired temperature. The reaction is initiated, often by photolysis, and the decay of the radical species is monitored over time to determine the reaction rate. This method has been used to show that reactions like •CN + C₂H₄ are very fast at low temperatures.[9]

-

Synchrotron-Based Photoionization: To determine precise fundamental properties like ionization potential, experiments are conducted at synchrotron facilities. A beam of •CN radicals is produced in a flow tube and then ionized by monochromatic vacuum ultraviolet (VUV) radiation from the synchrotron.[13] Using advanced detectors like the DELICIOUS III double imaging spectrometer, which measures photoelectrons and photoions in coincidence, allows for a highly accurate determination of the ionization energy.[11][13]

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the primary formation pathways for the •CN radical and a simplified experimental workflow.

Caption: Primary gas-phase formation pathways of •CN in diffuse interstellar clouds.

Caption: Dominant formation pathways of •CN in dense clouds and PDRs.

Caption: Simplified workflow for a Crossed Molecular Beam (CMB) experiment.

References

- 1. Cyano radical - Wikipedia [en.wikipedia.org]

- 2. Interstellar chemistry of CN radicals on ices: The formation of CH3CN and CH3NC and potential connection to acetamide | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. CN radical in diffuse interstellar clouds (Journal Article) | OSTI.GOV [osti.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. arxiv.org [arxiv.org]

- 13. Ionization potential of the cyano radical and implications for CN+ cation chemistry in space | French national synchrotron facility [synchrotron-soleil.fr]

Detecting Cyanogen in Cometary Atmospheres: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The study of cyanogen (CN) and its parent molecules in cometary atmospheres provides crucial insights into the chemical composition of the early solar system and the potential delivery of prebiotic molecules to Earth. This technical guide offers an in-depth overview of the methodologies employed for the detection of this compound in cometary comae, a summary of key quantitative findings, and a visualization of the relevant chemical pathways. The information presented is intended to serve as a valuable resource for researchers in astrochemistry, planetary science, and related fields.

Introduction

The cyano radical (CN) is a prominent species observed in the comae of comets, readily detectable through its strong emission bands in the violet and near-ultraviolet regions of the electromagnetic spectrum. Its presence has been known for over a century, with early spectroscopic observations dating back to the 19th century. The study of this compound and its precursors in comets is of significant interest for several reasons. These molecules are considered key players in prebiotic chemistry, and their abundance and distribution in comets can shed light on the chemical inventory of the protoplanetary disk from which our solar system formed.

This guide details the primary experimental techniques used to detect and quantify this compound and related nitrile species in comets, presents a compilation of abundance data from various cometary missions and observations, and illustrates the key chemical processes governing the formation and destruction of the CN radical in the cometary environment.

Experimental Protocols for this compound Detection

The detection of this compound in cometary atmospheres is primarily achieved through two complementary techniques: in-situ mass spectrometry by spacecraft and remote sensing via ground-based and space-borne spectroscopy.

In-Situ Mass Spectrometry: The ROSINA Double Focusing Mass Spectrometer (DFMS)

The Rosetta mission to comet 67P/Churyumov-Gerasimenko provided an unprecedented opportunity for the in-situ analysis of cometary volatiles. The Rosetta Orbiter Spectrometer for Ion and Neutral Analysis (ROSINA) instrument suite included a Double Focusing Mass Spectrometer (DFMS) that played a pivotal role in identifying and quantifying this compound and its parent molecules.

Methodology:

-

Sample Inlet: The DFMS directly sampled the neutral gas from the cometary coma as the Rosetta spacecraft orbited the nucleus.

-

Ionization: The incoming neutral molecules were ionized by electron impact. The DFMS typically used an electron energy of 45 eV.[1] This energy is sufficient to ionize the parent molecules and also cause fragmentation, which is crucial for identifying the parent species of the observed CN radical.

-

Mass Analysis: The resulting ions were then accelerated and guided through a combination of electrostatic and magnetic fields. This double-focusing design allows for high mass resolution, enabling the separation of ions with very similar mass-to-charge ratios (m/z).[2] The DFMS boasted a high mass resolution of m/Δm ≈ 3000 at m/z 28.[2]

-

Detection: Ions were detected by a position-sensitive detector, allowing for the simultaneous measurement of a range of masses.

-

Data Analysis: The resulting mass spectra were analyzed to identify the parent ions and their fragment ions. The abundance of a particular species was determined from the measured ion count rates, taking into account the instrument's sensitivity and the ionization cross-section of the molecule. For complex spectra, deconvolution techniques were employed to separate overlapping peaks from different species.

Remote Sensing: High-Resolution Spectroscopy

Ground-based and space-based telescopes equipped with high-resolution spectrographs are essential tools for studying the composition of cometary comae from afar. The CN radical is a prime target for such observations due to its strong fluorescence emission bands.

Methodology:

-

Observation: A high-resolution spectrograph is coupled to a large-aperture telescope to collect the light from the comet's coma. Observations are typically carried out in the near-ultraviolet and visible wavelengths to target the CN violet band (B²Σ⁺ - X²Σ⁺) system, with the (0,0) band head at approximately 388 nm being particularly strong.

-

Data Acquisition: The spectrograph disperses the incoming light, and a sensitive detector, such as a charge-coupled device (CCD), records the spectrum. Long exposure times are often necessary to achieve a sufficient signal-to-noise ratio, especially for faint comets.

-

Data Reduction: The raw spectral data are processed to remove instrumental and atmospheric effects. This includes bias subtraction, flat-fielding, wavelength calibration using arc lamp spectra, and flux calibration using standard stars.

-

Spectral Analysis: The processed spectrum is then analyzed to identify and measure the emission lines of the CN radical. The strength of these lines is proportional to the column density of CN molecules in the coma along the line of sight.

-

Modeling and Abundance Determination: To derive the production rate of CN, the observed column densities are often modeled using a cometary coma model, such as the Haser model. This model assumes a parent molecule sublimates from the nucleus and then photodissociates to produce the daughter species (in this case, CN). By fitting the model to the observed spatial distribution of the CN emission, the production rate of the parent molecule can be estimated.

Quantitative Data on this compound and Related Species

The abundance of this compound and its potential parent molecules varies between comets, providing clues about the chemical diversity of the early solar system. The data from comet 67P/Churyumov-Gerasimenko is the most comprehensive to date for a single comet.

| Comet | Species | Abundance/Ratio | Heliocentric Distance (AU) | Method | Reference |

| 67P/Churyumov-Gerasimenko | NCCN/HCN | 0.0018 ± 0.0009 | 1.24 - 1.74 | In-situ Mass Spectrometry (ROSINA DFMS) | [3] |

| CH₃CN/H₂O | (0.0059 ± 0.0034)% | ~1.6 | In-situ Mass Spectrometry (ROSINA DFMS) | [3] | |

| HC₃N/H₂O | (0.00040 ± 0.00023)% | ~1.6 | In-situ Mass Spectrometry (ROSINA DFMS) | [3] | |

| CN/HCN | ~0.01 - 0.1 | Around perihelion | In-situ Mass Spectrometry (ROSINA DFMS) | ||

| Hale-Bopp (C/1995 O1) | HNC/HCN | Varies with distance | 0.93 - 3 | Ground-based Spectroscopy | [4] |

| Various Comets (Average) | HCN/H₂O | ~0.12% | Various | Ground-based Spectroscopy | [5] |

| 2I/Borisov | CO/HCN | 630 +200/-340 | ~2 | Ground-based Spectroscopy | [5] |

Chemical Pathways and Modeling

The abundance of the CN radical in a cometary coma is the result of a complex interplay of production and destruction mechanisms. The primary formation route is through the photodissociation of more stable parent molecules sublimating from the cometary nucleus.

Photodissociation of Parent Molecules

Several nitrile species have been identified as potential parent molecules for the CN radical. The most significant of these is hydrogen cyanide (HCN).

-

HCN → CN + H : This is considered the dominant source of CN in most comets. The photodissociation rate of HCN is a key parameter in cometary models.

-

NCCN → 2CN : Dithis compound (NCCN) is a direct source of two CN radicals upon photodissociation. However, its abundance relative to HCN in comet 67P was found to be low.[3]

-

CH₃CN → CN + CH₃ : Acetonitrile is another potential parent molecule.

-

HC₃N → CN + C₂H : Cyanoacetylene can also contribute to the CN population.

The photodissociation rates and branching ratios for these reactions are crucial for accurately modeling the CN distribution in the coma.

| Molecule | Photodissociation Rate at 1 AU (s⁻¹) | Primary Products | Reference |

| HCN | ~1.1 x 10⁻⁵ | CN + H | |

| NCCN | ~5.5 x 10⁻⁵ | 2CN | |

| CH₃CN | ~6.68 x 10⁻⁶ | CH₃ + CN (minor channel) | [3] |

| HC₃N | 2.8 - 7.7 x 10⁻⁵ | C₂H + CN | [3] |

The Haser Model

The Haser model is a widely used analytical model to describe the spatial distribution of parent and daughter species in a cometary coma. It provides a simplified but effective way to estimate production rates from observed column densities.

Key Assumptions of the Haser Model:

-

Molecules are released isotropically from the nucleus.

-

They travel radially outwards with a constant velocity.

-

Parent molecules decay exponentially with a characteristic scale length to produce daughter species.

-

Daughter species also decay exponentially.

The column density of a daughter species as a function of the projected distance from the nucleus can be calculated and compared with observational data to determine the production rate of the parent molecule.

Visualizations

Signaling Pathway for CN Formation

Caption: Formation pathway of the CN radical in a cometary coma.

Experimental Workflow for this compound Detection

Caption: Workflow for in-situ and remote detection of this compound.

Conclusion

The detection of this compound in cometary atmospheres remains a cornerstone of cometary science. The combination of in-situ measurements from missions like Rosetta and ongoing remote observations continues to refine our understanding of the chemical processes at play in the early solar system. This guide has provided a technical overview of the key methodologies, a summary of important quantitative data, and a visualization of the underlying chemical pathways. As new missions and observational facilities become available, the study of cometary this compound will undoubtedly continue to yield exciting discoveries about our cosmic origins.

References

An In-depth Technical Guide to the Toxicological Effects and Safe Handling of Cyanogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen (C₂N₂), a colorless gas with a pungent, almond-like odor, is a chemical compound with significant industrial applications, including in chemical synthesis, fumigation, and as a rocket propellant.[1] However, its high toxicity necessitates a thorough understanding of its toxicological effects and strict adherence to safe handling protocols. This guide provides a comprehensive overview of the current knowledge on this compound toxicity, detailed experimental methodologies for its assessment, and robust guidelines for its safe management in a laboratory setting.

Toxicological Effects of this compound

The toxicity of this compound is primarily attributed to its rapid metabolism to cyanide (CN⁻) within the body.[2] Cyanide is a potent and fast-acting poison that exerts its effects at the cellular level.

Mechanism of Action: Inhibition of Cellular Respiration

The principal mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[3] Cyanide reversibly binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[3] This binding halts the transfer of electrons to oxygen, the final electron acceptor, thereby disrupting aerobic respiration and the production of adenosine (B11128) triphosphate (ATP).[3] The resulting cellular hypoxia is most detrimental to organs with high oxygen demand, such as the central nervous system (CNS) and the heart.[3]

Figure 1: Signaling pathway of this compound-induced cellular hypoxia.

Clinical Manifestations of Acute Exposure

Exposure to this compound can lead to a rapid onset of symptoms, the severity of which depends on the concentration and duration of exposure.[4]

Mild to Moderate Exposure:

-

Headache, dizziness, confusion[4]

-

Nausea and vomiting[4]

-

Anxiety and excitement[4]

-

Irritation of the eyes, nose, and throat[5]

High-Level Exposure:

-

Shortness of breath, chest tightness[4]

-

Rapid heart rate followed by a slow heart rate[4]

-

Convulsions and seizures[4]

-

Loss of consciousness and coma[4]

-

Respiratory arrest and death[4]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound and related cyanide compounds.

| Parameter | Species | Value | Exposure Duration | Reference |

| LC₅₀ (Inhalation) | Rat | 350 ppm | 1 hour | [6] |

| LC₅₀ (Inhalation) | Rat | 484 ppm | 5 minutes | [7] |

| LC₅₀ (Inhalation) | Mouse | 503 ppm | 5 minutes | [7] |

Table 1: Acute Inhalation Toxicity of this compound.

| Compound | Species | Route | LD₅₀ (mg/kg) | Reference |

| Sodium Cyanide | Rat | Oral | 7.5 | [8] |

| Potassium Cyanide | Mouse | Oral | 11.8 (adult male) | [9] |

| Hydrogen Cyanide | Human | Oral (lowest lethal dose) | 0.54 | [8] |

| Malononitrile | Rat | Oral | 66.4 | [10] |

| Sodium Nitroprusside | Rat | Intraperitoneal | 16.7 | [10] |

Table 2: Acute Toxicity of Related Cyanide Compounds.

| Organization | Limit | Value | Notes |

| OSHA (PEL) | TWA | 10 ppm (Construction & Maritime) | [10] |

| NIOSH (REL) | TWA | 10 ppm | |

| ACGIH (TLV) | TWA | 10 ppm | |

| NIOSH (IDLH) | - | Data unavailable | |

| ACGIH (STEL) | - | Not established |

Table 3: Occupational Exposure Limits for this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the assessment of this compound toxicity.

Acute Inhalation Toxicity Study (Modified from OECD Guideline 403)

This protocol describes a method for determining the median lethal concentration (LC₅₀) of this compound gas in rodents.[11][12]

References

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mds-usa.com [mds-usa.com]

- 8. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. research.wayne.edu [research.wayne.edu]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Structural Isomers of Cyanogen (C₂N₂) and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen (C₂N₂), a pseudohalogen, is the simplest stable binary compound of carbon and nitrogen. While the most stable and well-known isomer is dithis compound (NCCN), a linear molecule with D∞h symmetry, several other structural isomers exist. These isomers, often transient and highly reactive, are of significant interest in various fields, including astrochemistry, materials science, and theoretical chemistry. This guide provides a comprehensive overview of the known structural isomers of this compound, their relative stabilities, and the experimental and computational methods used for their study.

Structural Isomers of this compound

Four linear isomers of C₂N₂ have been computationally identified and, in some cases, experimentally observed. These are:

-

This compound (NCCN): The most stable isomer.

-

Isothis compound (CNCN): The second most stable linear isomer.

-

Diisothis compound (CNNC): A less stable linear isomer.

-

Carbodiimidonitrile (CCNN): The least stable of the common linear isomers.

In addition to these linear forms, cyclic isomers have been predicted by theoretical calculations, though they are generally less stable.

Stability of this compound Isomers

The relative stability of the linear this compound isomers has been extensively studied using computational methods. The data consistently shows that this compound (NCCN) is the global minimum on the potential energy surface.

Relative Energies of Linear C₂N₂ Isomers

The following table summarizes the calculated relative energies of the linear isomers with respect to this compound (NCCN).

| Isomer | Structure | Relative Energy (kcal/mol) | Relative Energy (eV) | Reference |

| This compound | N≡C−C≡N | 0.0 | 0.0 | [1] |

| Isothis compound | C≡N−C≡N | ~24 - 25 | ~1.04 - 1.08 | [1] |

| Diisothis compound | C≡N−N≡C | ~71 | ~3.08 | [2] |

| Carbodiimidonitrile | C=C=N=N | - | - | [1] |

Note: The exact energy values can vary slightly depending on the computational method and basis set used.

Bond Lengths and Dipole Moments

The structural differences between the isomers are reflected in their bond lengths and dipole moments.

| Isomer | Bond | Bond Length (Å) | Dipole Moment (D) | Reference |

| This compound (NCCN) | C-C | 1.37 | 0 | [1] |

| C≡N | 1.16 | |||

| Isothis compound (CNCN) | C-N | - | 0.7074 | [3] |

| N-C | - | |||

| C≡N | - |

Experimental Protocols

The experimental study of the less stable this compound isomers is challenging due to their high reactivity and transient nature. The primary technique for their generation and characterization is matrix isolation spectroscopy .

General Principles of Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap reactive species in an inert, rigid matrix at very low temperatures (typically a few Kelvin).[4] This prevents the reactive molecules from undergoing bimolecular reactions, allowing for their spectroscopic characterization.

General Workflow:

-

Precursor Selection: A stable molecule that can be induced to eliminate a small, stable fragment to yield the desired isomer is chosen.

-

Deposition: The precursor is mixed with a large excess of an inert gas (e.g., argon, nitrogen) and deposited onto a cryogenic window (e.g., CsI or BaF₂).

-

Generation: The precursor within the matrix is subjected to an energy source, typically UV photolysis or flash vacuum pyrolysis, to induce the formation of the desired isomer.

-

Spectroscopic Analysis: The matrix is then analyzed using spectroscopic techniques, most commonly Fourier Transform Infrared (FTIR) spectroscopy, to identify the trapped species.[4]

Synthesis and Characterization of Isothis compound (CNCN)

Isothis compound has been successfully generated and characterized in the laboratory.

-

Precursor: Azides are common precursors for generating reactive nitrogen-containing species. For isothis compound, a potential laboratory synthesis route involves the photolysis of this compound azide (B81097) (N₃CN).

-

Generation:

-

A gaseous mixture of this compound bromide (BrCN) or this compound chloride (ClCN) and the matrix gas is passed through a column of dry, powdered sodium azide (NaN₃) to form this compound azide in situ.

-

The resulting mixture of this compound azide and matrix gas is deposited onto a cryogenic window at approximately 14-20 K.

-

The matrix is then irradiated with a UV light source. Specific wavelengths can be used to selectively form different products.

-

-

Characterization:

-

Infrared Spectroscopy: The formation of isothis compound is confirmed by the appearance of characteristic vibrational bands in the IR spectrum. These experimentally observed frequencies are compared with those predicted by computational chemistry.

-

Microwave Spectroscopy: The rotational spectrum of isothis compound has been extensively characterized, providing precise structural information.[3]

-

Generation of Other Isomers (CNNC and CCNN)

The experimental generation and characterization of diisothis compound (CNNC) and carbodiimidonitrile (CCNN) are less well-documented than for isothis compound. Theoretical studies suggest that these isomers lie in deep potential wells, indicating they should be kinetically stable enough for observation under matrix isolation conditions.[1] Their generation would likely follow similar principles to that of isothis compound, utilizing appropriate precursors and photolytic or pyrolytic conditions.

Isomerization Pathways

Computational studies have been crucial in mapping the potential energy surface of C₂N₂ and understanding the isomerization pathways between the different isomers.

References

The Role of Cyanogen Chemistry in Fertilizer Synthesis: A Technical Guide

Introduction

While cyanogen gas ((CN)₂) is not a direct feedstock in the mainstream production of modern nitrogen fertilizers, its chemical lineage is intrinsically linked to the development of the first synthetic nitrogen fertilizers and continues to play a crucial role in enhancing fertilizer efficiency. The core of this connection lies in the chemistry of the cyanamide (B42294) anion (CN₂²⁻). This technical guide explores the pivotal role of this compound-related compounds, specifically calcium cyanamide (CaCN₂) and dicyandiamide (B1669379) (DCD), in the synthesis and application of fertilizers. Historically, calcium cyanamide was a revolutionary product that provided a means of fixing atmospheric nitrogen for agriculture before the widespread adoption of the Haber-Bosch process.[1][2] Today, its derivative, dicyandiamide, is a key component in advanced fertilizer formulations, functioning as a nitrification inhibitor to improve nitrogen use efficiency.[3][4][5]

Calcium Cyanamide (CaCN₂): The First Synthetic Nitrogen Fertilizer

Calcium cyanamide, commercially known as nitrolime, was the first industrial chemical to fix atmospheric nitrogen for agricultural use.[2][6] Developed by German chemists Adolph Frank and Nikodem Caro between 1895 and 1899, the process for its manufacture predates the more energy-efficient Haber-Bosch process.[1][2][7]

The industrial production of calcium cyanamide is achieved through the Frank-Caro process, also known as the cyanamide process.[2][7] This process involves the high-temperature reaction of calcium carbide (CaC₂) with atmospheric nitrogen gas (N₂).

Core Reaction: CaC₂ + N₂ → CaCN₂ + C (at ~1,000 °C)[2][8][9]

Experimental Protocol: Industrial Production of Calcium Cyanamide

-

Raw Material Preparation: Calcium carbide (CaC₂) is produced by heating lime (calcium oxide, CaO) and coke (carbon, C) in an electric arc furnace at approximately 2,200 °C. The molten carbide is then cooled and ground into a fine powder.

-

Nitrification: The powdered calcium carbide is loaded into a reactor, which can be a large steel cylinder or a rotating oven.[2]

-

Initiation: The reaction is initiated by heating a section of the carbide to about 1,000 °C using an electric resistance element.[2][9]

-

Reaction Propagation: Pressurized nitrogen gas is introduced into the reactor. The reaction between calcium carbide and nitrogen is exothermic, and once initiated, it becomes self-sustaining.[2]

-

Product Formation: The reaction proceeds for several hours, converting the calcium carbide into a solid mixture of calcium cyanamide (CaCN₂) and carbon. The carbon byproduct gives the commercial product its characteristic black or grey color.[6][8]

-

Cooling and Processing: After the reaction is complete, the product is cooled and processed. For agricultural use, it may be treated with oil to reduce dustiness or granulated for easier application.[6]

Fertilizer-grade calcium cyanamide typically contains about 21% nitrogen.[6] When applied to soil, it undergoes hydrolysis to release ammonia (B1221849) (NH₃), which is a plant-available form of nitrogen.

Soil Transformation Pathway

-

Hydrolysis to Cyanamide: In the presence of soil moisture, calcium cyanamide hydrolyzes to form free cyanamide (H₂NCN). CaCN₂ + 2H₂O → H₂NCN + Ca(OH)₂

-

Conversion to Urea (B33335): The free cyanamide is then further hydrolyzed in the soil to form urea ((NH₂)₂CO).[6] H₂NCN + H₂O → (NH₂)₂CO

-

Ammonification: Finally, the urea is broken down by soil enzymes (urease) into ammonia and carbon dioxide. (NH₂)₂CO + H₂O → 2NH₃ + CO₂

This multi-step conversion results in a slow release of nitrogen, which can be beneficial for crop growth.[10] Additionally, the intermediate cyanamide has biocidal properties, making calcium cyanamide effective as a herbicide, fungicide, and insecticide.[1][6]

Caption: Transformation of Calcium Cyanamide in Soil.

Dicyandiamide (DCD): A Nitrification Inhibitor

Dicyandiamide (C₂H₄N₄), a dimer of cyanamide, is a crucial tool in modern agriculture for improving the efficiency of nitrogen fertilizers.[3][4] It is synthesized from calcium cyanamide.

-

Hydrolysis: Calcium cyanamide is hydrolyzed with water to produce a solution of free cyanamide.

-

Dimerization: The cyanamide solution is then acidified (e.g., with carbon dioxide) and heated. Under these conditions, cyanamide dimerizes to form dicyandiamide. 2 H₂NCN → (H₂N)₂C=NCN

A patent describes a production method using urea and lime as raw materials, which are calcined to produce calcium cyanamide, which is then hydrolyzed and polymerized to obtain dicyandiamide.[11]

DCD's primary role is to slow down the process of nitrification in the soil.[3][4][5] Nitrification is a two-step microbial process that converts ammonium (B1175870) (NH₄⁺), a relatively immobile form of nitrogen that binds to soil particles, into nitrate (B79036) (NO₃⁻), which is highly mobile and prone to loss through leaching or denitrification.

Nitrification Pathway & DCD Inhibition

-

Step 1 (Inhibited by DCD): Ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻). DCD specifically inhibits the activity of the ammonia monooxygenase (AMO) enzyme responsible for this step.[3][12]

-

Step 2: Nitrite-oxidizing bacteria (NOB) then rapidly oxidize nitrite (NO₂⁻) to nitrate (NO₃⁻).

By blocking the first step, DCD keeps nitrogen in the stable ammonium form for a longer period, ensuring a sustained supply to the plant roots and reducing nitrogen losses to the environment.[3][5] This leads to higher nitrogen use efficiency, increased crop yields, and reduced nitrous oxide (N₂O) emissions, a potent greenhouse gas.[3]

| Parameter | Control (Urea only) | Urea + DCD | % Change | Reference |

| Nitrification Inhibition | - | 72.6% | - | [3][13] |

| NH₄⁺-N Disappearance | 67.8% | 4.8% | -92.9% | [3][13] |

| Apparent N Recovery | 66.2% | 102.8% | +55.2% | [3][13] |

| N₂O Emissions Reduction | - | 18-30% | - | [3] |

Table 1: Efficacy of Dicyandiamide (DCD) as a Nitrification Inhibitor in a Latosolic Red Soil Incubation Study.

Caption: Mechanism of DCD as a Nitrification Inhibitor.

Urea Synthesis from Cyanamide

Historically, processes were developed to convert cyanamide, derived from calcium cyanamide, into urea, which is now the world's most common nitrogen fertilizer. While this route is not economically competitive with modern urea production from ammonia and carbon dioxide, it demonstrates another key link between cyanamide chemistry and fertilizer synthesis.

Experimental Protocol: Urea from Cyanamide (Patented Process)

A patented process describes the conversion of a cyanamide solution to urea using an acid catalyst under pressure.[14]

-

Preparation of Cyanamide Solution: A solution of free cyanamide is prepared by treating calcium cyanamide suspended in water with carbon dioxide to precipitate calcium carbonate.

-

Catalytic Conversion: The filtered cyanamide solution is transferred to an autoclave.

-

Reaction Conditions: The solution is treated with an acid catalyst (e.g., sulfuric acid) at a temperature of approximately 70°C and a pressure of about 7 atmospheres.[14]

-

Product Formation: Under these conditions, the cyanamide molecule is hydrated to form urea.

-

Separation: The resulting urea solution can then be further processed and purified.

The direct role of this compound gas in fertilizer synthesis is negligible. However, the chemistry pioneered through the industrial fixation of nitrogen as calcium cyanamide has had a profound and lasting impact on agriculture. The Frank-Caro process provided the first synthetic nitrogen fertilizer, securing crop yields in the early 20th century.[1] Today, the legacy of this chemistry continues through dicyandiamide, a derivative that significantly enhances the efficiency of modern nitrogen fertilizers by inhibiting nitrification. This reduces the environmental impact of agriculture and improves the sustainability of food production, demonstrating the enduring, albeit indirect, importance of the this compound chemical family to the fertilizer industry.

References

- 1. Calcium cyanamide - Evonik Industries [history.evonik.com]

- 2. Frank–Caro process - Wikipedia [en.wikipedia.org]

- 3. Dicyandiamide has more inhibitory activities on nitrification than thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DICYANDIAMIDE – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

- 5. justagriculture.in [justagriculture.in]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Calcium cyanamide - Sciencemadness Wiki [sciencemadness.org]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. CN102320994A - Dicyandiamide production method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US1630050A - Process for the manufacture of urea from cyanamide - Google Patents [patents.google.com]

Paracyanogen: A Technical Guide to its Formation and Reversion to Cyanogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paracyanogen, a polymer of this compound, is a material of significant interest due to its unique thermal properties and its relationship with its monomeric form, this compound (C₂N₂). This technical guide provides an in-depth overview of the formation of parathis compound from this compound and its subsequent thermal conversion back to this compound. It includes detailed experimental protocols derived from established scientific literature, quantitative data summaries, and visual representations of the chemical processes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound and related compounds.

Introduction

Parathis compound, denoted as (CN)ₓ, is a dark brown to black solid polymer formed from the polymerization of this compound gas. It is characterized by its thermal stability and its ability to revert to gaseous this compound at high temperatures. This property makes it a potential solid source for the controlled release of this compound gas. Understanding the formation and decomposition of parathis compound is crucial for applications in materials science, organic synthesis, and potentially as a non-toxic carrier for this compound.[1] This guide details the primary methods for the synthesis of parathis compound and its thermal depolymerization back to this compound.

Parathis compound Formation

Parathis compound can be synthesized through several methods, primarily involving the thermal treatment of this compound or its precursors.

Experimental Protocol: Thermal Polymerization of this compound Gas